molecular formula C16H22O3 B147027 Homosalate CAS No. 52253-93-7

Homosalate

Cat. No.: B147027
CAS No.: 52253-93-7
M. Wt: 262.34 g/mol
InChI Key: WSSJONWNBBTCMG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Homosalate is an organic compound that belongs to salicylates . It primarily targets ultraviolet (UV) light, specifically short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer . It also interacts with the Progesterone receptor, Androgen receptor, and Estrogen receptor alpha .

Mode of Action

This compound works by absorbing UV light, preventing direct skin exposure to the sun’s harmful rays . It has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat) . The enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer (ESIPT) upon photoexcitation in the UVB region . Once in the keto tautomer, the excess energy is predominantly dissipated non-radiatively .

Biochemical Pathways

The biochemical pathways involved in the action of this compound primarily revolve around the absorption of UV light and the conversion of UV radiation into less harmful infrared radiation . This process involves a change in the molecular structure of this compound from the enol tautomer to the keto tautomer .

Result of Action

The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation. By absorbing UV light, it prevents DNA damage and reduces the risk of skin cancer . Concerns have been raised about possible endocrine activity of this compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to enhance the absorption of pesticides in the body . Moreover, the efficacy and stability of this compound can be affected by factors such as the presence of other chemicals in the environment, the temperature, and the pH level .

Biochemical Analysis

Biochemical Properties

Homosalate specifically absorbs short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer . It interacts with UVB radiation, absorbing it and preventing it from causing damage to skin cells .

Cellular Effects

The primary cellular effect of this compound is the prevention of UVB-induced DNA damage. By absorbing UVB radiation, this compound reduces the amount of radiation that reaches the DNA within skin cells, thereby reducing the risk of mutations and skin cancer .

Molecular Mechanism

Upon photoexcitation in the UVB (290–320 nm) region, the enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer (ESIPT). Once in the keto tautomer, the excess energy is predominantly dissipated non-radiatively .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are primarily observed during exposure to UVB radiation. The molecule absorbs UVB radiation and undergoes a conformational change, which allows it to dissipate the absorbed energy and prevent damage to skin cells .

Metabolic Pathways

This compound does not appear to be involved in any known metabolic pathways. Its primary function is to absorb UVB radiation and prevent it from causing DNA damage .

Transport and Distribution

This compound is typically applied topically in the form of sunscreen. It is distributed across the surface of the skin where it absorbs UVB radiation .

Subcellular Localization

As a topical agent, this compound does not have a specific subcellular localization. It remains on the surface of the skin where it can absorb UVB radiation .

Chemical Reactions Analysis

Homosalate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Homosalate is compared with other UV filters such as:

This compound is unique due to its specific absorption of UVB radiation and its favorable safety profile compared to some other UV filters .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate
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InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3
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InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O
Source PubChem
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Molecular Formula

C16H22O3
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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DSSTOX Substance ID

DTXSID1026241
Record name 3,3,5-Trimethylcyclohexyl salicylate
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Molecular Weight

262.34 g/mol
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Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)
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Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)
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Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink
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Mechanism of Action

Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat).
Record name Homosalate
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CAS No.

118-56-9
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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